![molecular formula C13H12ClNO2S B176716 n-(3-Chlorophenyl)-4-methylbenzenesulfonamide CAS No. 19377-04-9](/img/structure/B176716.png)
n-(3-Chlorophenyl)-4-methylbenzenesulfonamide
Overview
Description
n-(3-Chlorophenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom at the meta position and a methyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Chlorophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 3-chloroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for sulfonamides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Various substituted sulfonamides.
Oxidation: Oxidized aromatic compounds.
Reduction: Reduced aromatic compounds.
Hydrolysis: 3-chloroaniline and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry for its potential as an antimicrobial agent . The mechanism of action is primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. By blocking this enzyme, n-(3-Chlorophenyl)-4-methylbenzenesulfonamide disrupts bacterial growth and replication, positioning it as a candidate for antibiotic development .
Agrochemicals
In agricultural chemistry, this compound serves as an intermediate in the synthesis of various agrochemicals. Its ability to modify biological pathways makes it useful in developing herbicides and pesticides that target specific plant or pest metabolic processes .
Industrial Applications
The compound is also employed in the production of dyes and pigments due to its stable chemical structure. Its versatility allows it to act as a building block for synthesizing more complex organic molecules used in various industrial applications .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as a therapeutic agent .
Case Study 2: Synthesis Optimization
Research on optimizing the synthesis route for this compound revealed that using continuous flow reactors could enhance yield and reduce reaction time compared to traditional batch methods. This advancement could facilitate industrial-scale production while maintaining product quality .
Mechanism of Action
The mechanism of action of n-(3-Chlorophenyl)-4-methylbenzenesulfonamide, like other sulfonamides, involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
- n-(3-Chlorophenyl)-4-nitrobenzenesulfonamide
- n-(3-Chlorophenyl)-4-aminobenzenesulfonamide
- n-(3-Chlorophenyl)-4-methoxybenzenesulfonamide
Comparison: While all these compounds share the sulfonamide group and the 3-chlorophenyl substitution, their differing substituents on the benzene ring (nitro, amino, methoxy, methyl) impart unique chemical and biological properties. For instance, the nitro derivative may exhibit stronger antimicrobial activity due to the electron-withdrawing nature of the nitro group, whereas the amino derivative might be more reactive in nucleophilic substitution reactions.
Conclusion
n-(3-Chlorophenyl)-4-methylbenzenesulfonamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Understanding its mechanism of action and comparing it with similar compounds highlights its potential in scientific research and industrial applications.
Biological Activity
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, a sulfonamide compound, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide functional group attached to a benzene ring with chlorophenyl and methyl substituents. The molecular formula is , and its structural complexity influences its chemical behavior and biological activity.
Structural Features
Feature | Description |
---|---|
Sulfonamide Group | Essential for biological activity |
Chlorophenyl Group | Enhances lipophilicity and potential receptor interactions |
Methyl Group | Modifies steric hindrance and electronic properties |
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the inhibition of bacterial folate synthesis, similar to other sulfonamides.
- Minimum Inhibitory Concentration (MIC) values have been reported in studies, indicating effective concentrations for inhibiting bacterial growth. For instance, MIC values ranged from 8 to 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce edema in animal models.
- A study showed that administration of this compound resulted in a significant reduction in paw edema in rats, demonstrating its potential as an anti-inflammatory agent .
Anticancer Properties
Recent investigations have focused on the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells.
- Case Study: In vitro studies revealed that treatment with this compound led to a 22-fold increase in annexin V-FITC positive apoptotic cells compared to controls . This suggests a promising role in cancer therapy.
The biological activities of this compound are linked to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound shows selective inhibition of carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. IC50 values for CA IX inhibition range from 10.93 to 25.06 nM .
- Receptor Interaction: The sulfonamide group allows for interaction with various receptors, potentially modulating signaling pathways involved in inflammation and cell proliferation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Sulfanilamide | Contains an amino group instead of chlorophenyl | Established antibacterial agent |
4-Methylbenzenesulfonamide | Lacks the chlorophenyl group | Used as a precursor in drug synthesis |
N-(4-Chlorobenzoyl)-4-methylbenzenesulfonamide | Contains a benzoyl group | Exhibits enhanced anti-inflammatory activity |
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-5-7-13(8-6-10)18(16,17)15-12-4-2-3-11(14)9-12/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNOFCZFSEIDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295814 | |
Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19377-04-9 | |
Record name | NSC105628 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(3-chlorophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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